1-[2-(4-Aminophenyl)acetyl]azetidin-2-one
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Overview
Description
1-[2-(4-Aminophenyl)acetyl]azetidin-2-one is a compound of significant interest in the field of medicinal chemistry. It is a derivative of azetidin-2-one, a four-membered lactam ring, which is known for its biological activity and potential therapeutic applications. The presence of the 4-aminophenyl group enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Aminophenyl)acetyl]azetidin-2-one typically involves the reaction of 4-aminophenylacetic acid with azetidin-2-one under specific conditions. One common method involves the use of chloroacetyl chloride and triethylamine as reagents. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Aminophenyl)acetyl]azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted azetidin-2-one derivatives.
Scientific Research Applications
1-[2-(4-Aminophenyl)acetyl]azetidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-[2-(4-Aminophenyl)acetyl]azetidin-2-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4,5-Trimethoxyphenyl)azetidin-2-one
- 4-(4-Methoxyphenyl)-3-(naphthalen-1-yl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
- 3-(Furan-2-yl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one .
Uniqueness
1-[2-(4-Aminophenyl)acetyl]azetidin-2-one is unique due to the presence of the 4-aminophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for various chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules .
Properties
Molecular Formula |
C11H12N2O2 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
1-[2-(4-aminophenyl)acetyl]azetidin-2-one |
InChI |
InChI=1S/C11H12N2O2/c12-9-3-1-8(2-4-9)7-11(15)13-6-5-10(13)14/h1-4H,5-7,12H2 |
InChI Key |
UIFDVZXSPOCMBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1=O)C(=O)CC2=CC=C(C=C2)N |
Origin of Product |
United States |
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